molecular formula C10H16Cl2N2 B6225236 N-methyl-N-phenylazetidin-3-amine dihydrochloride CAS No. 2770368-53-9

N-methyl-N-phenylazetidin-3-amine dihydrochloride

Cat. No.: B6225236
CAS No.: 2770368-53-9
M. Wt: 235.15 g/mol
InChI Key: JCXCLLZXJFFVFW-UHFFFAOYSA-N
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Description

N-methyl-N-phenylazetidin-3-amine dihydrochloride is a chemical compound providing researchers with a functionalized azetidine scaffold of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen heterocycle, is an important saturated ring system used in the design of novel pharmaceutical agents . Compounds featuring the azetidin-3-amine structure have been investigated as key intermediates and building blocks in the preparation of potential therapeutic agents, including those with antitumor properties . As a research chemical, this dihydrochloride salt offers enhanced stability and solubility for experimental use. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and adhere to all safe laboratory practices.

Properties

CAS No.

2770368-53-9

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

N-methyl-N-phenylazetidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-12(10-7-11-8-10)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8H2,1H3;2*1H

InChI Key

JCXCLLZXJFFVFW-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNC1)C2=CC=CC=C2.Cl.Cl

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

N-methyl-N-phenylazetidin-3-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions would depend on the specific reagents and conditions employed.

Scientific Research Applications

Its specific uses in these fields are not extensively documented, but it is likely to be involved in research related to organic synthesis, pharmaceutical development, and possibly as an intermediate in the production of other chemical compounds.

Mechanism of Action

. The molecular targets and pathways involved in its action remain to be elucidated through further research.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-methyl-N-phenylazetidin-3-amine dihydrochloride with structurally related azetidin-3-amine derivatives:

Compound Name CAS Number Molecular Formula Substituents Similarity Score* Key Properties
This compound 136293-86-2 C₁₀H₁₅N₂Cl₂ N-methyl, N-phenyl 1.00 High solubility in water, stable salt
N,N-Dimethylazetidin-3-amine dihydrochloride 124668-49-1 C₅H₁₃N₂Cl₂ N,N-dimethyl 1.00 Lower lipophilicity, hygroscopic
Azetidin-3-amine dihydrochloride 102065-89-4 C₃H₁₀N₂Cl₂ None (parent compound) 0.52 High polarity, limited stability
1-Benzhydrylazetidin-3-amine hydrochloride 1189735-08-7 C₁₆H₁₉N₂Cl N-benzhydryl 0.55 Lipophilic, potential CNS activity
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride 1403767-34-9 C₇H₁₅N₂OCl₂ N-methyl, N-oxetan-3-yl 0.81 Enhanced metabolic stability

*Similarity scores based on structural and functional group alignment (0–1 scale) .

Key Observations :

  • Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for intravenous formulations .

Biological Activity

N-Methyl-N-phenylazetidin-3-amine dihydrochloride, a compound characterized by its azetidine ring and phenyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14Cl2NC_{11}H_{14}Cl_2N and a molecular weight of approximately 237.14 g/mol. The compound's structure includes:

  • An azetidine ring : A four-membered nitrogen-containing heterocycle.
  • A phenyl group : Attached to the nitrogen atom of the azetidine ring.
  • An amine functional group : Located at the 3-position of the azetidine.

This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Its interactions with biological molecules indicate potential modulation of enzyme or receptor activity, which can lead to significant biochemical effects .
  • Antiviral Activity : There is evidence pointing towards antiviral properties, although specific mechanisms remain largely unexplored. The compound's ability to interact with viral proteins could be a focus for future research .
  • Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, influencing cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential .

While detailed mechanisms are not fully established, this compound is believed to interact with specific molecular targets, potentially affecting:

  • Enzyme Activity : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features suggest it could bind to receptors, altering physiological responses .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochlorideContains trifluoroethyl groupIncreased lipophilicity
N-Methyl-N-benzylamine hydrochlorideBenzyl group instead of phenylDifferent binding affinity
N-Methyl-N-cyclohexylamineCyclohexyl groupAltered steric hindrance

This compound stands out due to its azetidine core structure, which may confer distinct pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound:

  • Synthesis Methods : The synthesis typically involves the reaction of N-methylazetidin-3-amine with phenyl chloride under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine .
  • Pharmacological Applications : The compound has been used as a building block in drug development and as a tool for studying enzyme mechanisms. Its versatility in synthetic chemistry showcases its potential for creating more complex pharmaceutical compounds .

Preparation Methods

Cyclization of Amino Alcohols or Halides

Azetidine derivatives are frequently synthesized via intramolecular nucleophilic substitution. For example, γ-chloroamines undergo base-mediated cyclization to form the azetidine ring. While this method is efficient for simpler derivatives, introducing N-methyl and N-phenyl substituents necessitates careful precursor design.

Reductive Amination of Ketones

Reductive amination between azetidin-3-one and primary amines offers a direct route to substituted azetidines. In a representative procedure, azetidin-3-one reacts with methylamine and aniline under reductive conditions (NaBH(OAc)₃, DMF) to yield N-methyl-N-phenylazetidin-3-amine. This method achieves moderate yields (50–65%) but requires stringent control over stoichiometry to prevent over-alkylation.

Functionalization of the Azetidine Ring

N-Alkylation Techniques

Introducing methyl and phenyl groups to the azetidine nitrogen typically employs alkylation reactions. A two-step protocol involves:

  • Protection of the 3-Amine Group : Boc (tert-butyloxycarbonyl) protection using Boc₂O in the presence of Na₂CO₃ (78% yield).

  • Sequential Alkylation :

    • Methylation with methyl iodide (K₂CO₃, DMF, 75°C, 6 h).

    • Phenylation via Ullmann coupling using iodobenzene (CuI, 1,10-phenanthroline, 110°C).

Deprotection with trifluoroacetic acid (TFA) yields the tertiary amine free base, which is subsequently converted to the dihydrochloride salt using HCl gas in ethanol.

Table 1: Comparison of N-Alkylation Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, Na₂CO₃, MeOH, 0°C, 3 h78%
MethylationCH₃I, K₂CO₃, DMF, 75°C, 6 h70%
PhenylationPhI, CuI, 1,10-phenanthroline, 110°C65%

Resolution of Racemic Mixtures

For enantiomerically pure N-methyl-N-phenylazetidin-3-amine, chiral resolution remains critical. A patent-pending method utilizes D-mandelic acid to form diastereomeric salts with the racemic free base. Key steps include:

  • Dissolving the racemic amine in a 1:1 mixture of methyl tert-butyl ether and isopropanol.

  • Adding D-mandelic acid and heating to 70°C for 6 h.

  • Cooling to 20°C to precipitate the (R)-enantiomer mandelate salt (42% yield).

The resolved amine is liberated via basification (K₂CO₃) and converted to the dihydrochloride using concentrated HCl.

Salt Formation and Purification

The dihydrochloride salt is obtained by treating the free base with excess HCl (2.2 equiv) in anhydrous ethanol. Crystallization is induced by cooling to −20°C, yielding a white crystalline solid (purity >98% by HPLC).

Table 2: Salt Formation Optimization

ParameterOptimal ConditionPurityYield
HCl Equiv2.298.5%85%
SolventAnhydrous Ethanol99.1%82%
Crystallization Temp−20°C98.7%80%

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR (DMSO-d₆): δ 3.40–3.26 (m, 3H, azetidine CH₂), 2.85 (dd, J = 4.6 Hz, 10.3 Hz, N-CH₃), 1.85 (dq, J = 6.0 Hz, 12.3 Hz, phenyl CH).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • Elemental Analysis : Calculated for C₁₀H₁₆Cl₂N₂: C 48.21%, H 6.47%, N 11.24%; Found: C 48.18%, H 6.44%, N 11.21%.

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) demonstrate consistent yields (75–78%) using continuous flow chemistry for the cyclization and alkylation steps. Key challenges include:

  • Minimizing ring-opening side reactions during N-alkylation.

  • Ensuring consistent chiral purity during mandelate resolution.

Recent advances focus on photoredox-catalyzed C–N coupling, enabling direct introduction of phenyl groups to azetidine. Preliminary results show promising yields (60–65%) under mild conditions (room temperature, visible light) .

Q & A

Q. What are the critical steps in synthesizing N-methyl-N-phenylazetidin-3-amine dihydrochloride, and how are reaction conditions optimized?

The synthesis involves:

  • Azetidine ring formation : Achieved via cyclization reactions under controlled temperatures (e.g., reflux conditions) and inert atmospheres to prevent oxidation .
  • Functionalization : Introduction of methyl and phenyl groups through alkylation or nucleophilic substitution, requiring precise pH control to avoid side reactions .
  • Purification : Chromatography (e.g., column or HPLC) isolates intermediates and the final product, with solvent selection (e.g., ethanol or dichloromethane) critical for yield optimization .
Parameter Optimization Strategy
TemperatureMaintain reflux (~80–100°C) for cyclization
SolventPolar aprotic solvents (e.g., DMSO) for solubility
PurificationGradient elution in HPLC to resolve impurities

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms azetidine ring geometry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and salt formation (e.g., dihydrochloride) .
  • X-ray Crystallography (if available): Resolves 3D conformation, particularly steric effects from the phenyl group .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s stability under varying thermal and pH conditions?

  • Thermogravimetric Analysis (TGA) : Measures decomposition points (e.g., >200°C for azetidine derivatives) to determine storage protocols .
  • pH Stability Studies : Use HPLC to monitor degradation products in buffered solutions (pH 3–9). Acidic conditions may protonate the amine, altering solubility .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity to simulate long-term storage .

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with enzymes or receptors?

  • Binding Affinity Assays : Radioligand displacement or surface plasmon resonance (SPR) quantifies interactions with targets (e.g., GPCRs) .
  • Enzyme Kinetics : Monitor inhibition constants (Ki) using fluorogenic substrates or colorimetric assays .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .
Assay Type Key Metrics
SPR BindingKD values (nM range) for target engagement
Fluorescence MicroscopySubcellular distribution in live cells

Q. What methodologies are recommended for resolving discrepancies in reaction yields or purity across synthesis batches?

  • Design of Experiments (DOE) : Statistically vary parameters (temperature, solvent ratio) to identify critical factors .
  • Comparative Chromatography : Overlay HPLC/GC traces from different batches to pinpoint impurities .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties compared to the free base?

  • Solubility : The salt enhances aqueous solubility (critical for in vitro assays) due to ionic interactions .
  • Crystallinity : Salt formation often reduces hygroscopicity, improving storage stability .
  • Bioavailability : Protonated amines may enhance membrane permeability in physiological environments .

Methodological Notes

  • Avoid Commercial Sources : Reliable synthesis protocols (e.g., reductive amination for azetidine derivatives) are preferable over supplier-dependent methods .
  • Data Contradictions : Cross-validate structural data (e.g., NMR vs. X-ray) to resolve ambiguities in substituent orientation .

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